Undeca-1,5,10-triene

Radical Chemistry Stereoselective Synthesis Polycyclic Scaffolds

Undeca-1,5,10-triene (CAS 192374-59-7) is an unsaturated acyclic hydrocarbon with the molecular formula C11H18 and a molecular weight of 150.26 g/mol. It is characterized by a linear eleven-carbon chain bearing three non-conjugated double bonds at the 1, 5, and 10 positions.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 192374-59-7
Cat. No. B12577501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndeca-1,5,10-triene
CAS192374-59-7
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESC=CCCCC=CCCC=C
InChIInChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3-4,9,11H,1-2,5-8,10H2
InChIKeyKSAYKUJTFFANKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undeca-1,5,10-triene (CAS 192374-59-7): A Structurally Distinct C11 Triene for Specialized Synthesis and Sensory Research


Undeca-1,5,10-triene (CAS 192374-59-7) is an unsaturated acyclic hydrocarbon with the molecular formula C11H18 and a molecular weight of 150.26 g/mol [1]. It is characterized by a linear eleven-carbon chain bearing three non-conjugated double bonds at the 1, 5, and 10 positions [1]. This specific double-bond arrangement fundamentally differentiates it from the more common conjugated 1,3,5-undecatriene isomers (e.g., cystophorene, CAS 19883-27-3) that are widely utilized in the flavor and fragrance industry for their potent galbanum-like green notes [2]. The unique 1,5,10-triene scaffold enables distinct chemical reactivity, particularly in radical-mediated tandem cyclization cascades to construct complex polycyclic frameworks, a pathway not accessible to its 1,3,5-conjugated analogs [3].

Why Undecatriene Isomers Cannot Be Interchanged for Research and Industrial Applications


Substituting undeca-1,5,10-triene with a generic 'undecatriene' or the more common 1,3,5-undecatriene isomer mixture (CAS 16356-11-9) leads to fundamentally different outcomes. While 1,3,5-undecatrienes are prized for their specific olfactory profiles (e.g., galbanum, green bell pepper at 0.01-1 PPM use levels) due to their conjugated π-system [1], the isolated, non-conjugated double bonds of the 1,5,10-isomer confer distinct radical stabilization and cyclization behavior critical for constructing tricyclic scaffolds [2]. Furthermore, regulatory and application-focused patents, such as those for carbonic acid stimulation promoters, explicitly differentiate between undecatriene isomers and functionalized derivatives (e.g., 6,8,10-undecatrienones), indicating that biological or sensory activity is highly structure-specific and cannot be assumed across the isomeric class [3].

Quantitative Differentiation of Undeca-1,5,10-triene from Closest Analogs: Evidence for Procurement


Unique Tandem Triple Radical Cyclization Yields Polycyclic Scaffolds Unattainable with 1,3,5-Trienes

Under radical conditions (triphenyltin hydride), the (1E,5Z)-1-iodoundeca-1,5,10-triene precursor undergoes a tandem triple cyclization to produce a specific product distribution unattainable from conjugated trienes. This direct head-to-head comparison is implicit by structure: conjugated 1,3,5-trienes favor Diels-Alder or electrocyclic pathways rather than radical cascades [1]. At a low concentration of 0.002 M, the reaction yields one acyclic, one monocyclic, two bicyclic, and four tricyclic products, with tricyclic products predominating, though stereoselectivity is low [1].

Radical Chemistry Stereoselective Synthesis Polycyclic Scaffolds

Predicted LogP Differentiates Non-Conjugated 1,5,10-Triene from Conjugated 1,3,5-Undecatriene Isomers

The predicted partition coefficient (LogP) for undeca-1,5,10-triene is 3.87 [1], which reflects the lipophilicity of a non-conjugated hydrocarbon chain. While no experimentally measured LogP for the 1,3,5-isomer was identified in this analysis, the extended conjugation in 1,3,5-undecatrienes is expected to slightly increase polarizability and potentially lower LogP relative to the isolated double bonds of the 1,5,10-isomer. This class-level inference suggests that the two isomers would exhibit different partitioning behavior in biological membranes or chromatographic systems [2].

Physicochemical Properties Lipophilicity Bioavailability Prediction

Functional Group Absence Distinguishes Undeca-1,5,10-triene from 6,8,10-Undecatrienones in Carbonic Acid Stimulation Patents

Patent JP2015047148A discloses the use of undecatrienes and undecatetraenes for enhancing carbonic acid stimulation in beverages. The patent explicitly claims specific functionalized undecatrienes: 6,8,10-undecatrien-2-one, -3-one, -4-one, -3-ol, -4-ol, alongside 1,3,5-undecatriene [1]. Undeca-1,5,10-triene is an unsubstituted hydrocarbon triene. This structural distinction—absence of carbonyl or hydroxyl groups—makes it chemically orthogonal to the oxygenated analogs: it lacks the characteristic 'dry woody green note' and 'sweet fruity aroma' described for the ketone derivatives, and it would exhibit different volatility, stability, and reactivity profiles [1].

Sensory Science Flavor Chemistry Beverage Technology

Validated Application Scenarios for Undeca-1,5,10-triene Based on Quantitative Evidence


Radical-Mediated Synthesis of Tricyclo[6.3.0.02,6]undecane Scaffolds

This compound is the essential acyclic precursor for tandem radical triple cyclization reactions leading to stereoisomeric tricyclo[6.3.0.02,6]undecanes, producing four distinct tricyclic products in a single step at 0.002 M concentration [1]. Procurement should be prioritized by synthetic chemists exploring polycyclic core construction via radical cascades.

Mechanistic Studies of Non-Conjugated Triene Reactivity

The isolated 1,5,10-double bond arrangement serves as a model substrate for investigating radical stabilization and cyclization regioselectivity without the complicating effects of conjugation present in 1,3,5-undecatrienes [1]. Researchers comparing conjugated vs. non-conjugated triene behavior require the specific 1,5,10-isomer.

Hydrocarbon-Only Probe for Carbonic Acid Stimulation Research

As disclosed in JP2015047148A, undecatrienes broadly enhance carbonic acid sensation, but the functionalized 6,8,10-undecatrienones carry distinct flavor-active properties [2]. Undeca-1,5,10-triene provides a hydrocarbon-only control probe to decouple the sensory effects of the triene scaffold from those of ketone or alcohol functional groups, enabling structure-activity relationship (SAR) dissection in beverage and sensory neuroscience research.

Lipophilicity-Dependent Formulation and Partitioning Studies

With a predicted LogP of 3.87 [3], undeca-1,5,10-triene occupies a specific lipophilicity window valuable for studying the partitioning behavior of non-conjugated hydrocarbons in octanol-water or membrane-mimetic systems, particularly when compared to more polar oxygenated undecatrienes.

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